![molecular formula C5H9NO2S B1360310 Isothiocyanatoacetaldehyde dimethyl acetal CAS No. 75052-04-9](/img/structure/B1360310.png)
Isothiocyanatoacetaldehyde dimethyl acetal
Overview
Description
Isothiocyanatoacetaldehyde dimethyl acetal is an organic compound with the molecular formula C₅H₉NO₂S and a molecular weight of 147.195 g/mol . It contains an isothiocyanate group and a dimethyl acetal group, making it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isothiocyanatoacetaldehyde dimethyl acetal can be synthesized from carbonyl compounds using excess methanol catalyzed by a Brønsted acid or Lewis acid, such as boron trifluoride (BF₃), along with a dehydrating agent to drive the equilibrium towards the formation of the acetal . The reaction typically involves the following steps:
Formation of the Acetal: The carbonyl compound reacts with methanol in the presence of an acid catalyst.
Introduction of the Isothiocyanate Group: The acetal is then treated with a reagent such as thiophosgene or ammonium thiocyanate to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isothiocyanatoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols to form thioureas or thiocarbamates.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄, Raney nickel
Substitution: Ammonium thiocyanate, thiophosgene
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes
Reduction: Reduced derivatives such as alcohols or alkanes
Substitution: Thioureas, thiocarbamates
Scientific Research Applications
Organic Synthesis
Isothiocyanatoacetaldehyde dimethyl acetal is primarily utilized in organic synthesis, particularly for the creation of thiophene derivatives. The compound can be employed in various synthetic pathways, including:
- Synthesis of Thiophene Derivatives : One notable application involves the reaction of this compound with pyridine derivatives and α-halo compounds to yield polysubstituted thiophenes. These compounds have been screened for anticancer activity against human cancer cell lines such as HEPG2 and MCF7, demonstrating promising results in preliminary studies.
Table 1: Comparison of Synthetic Pathways
Reaction Type | Reactants Involved | Products Produced |
---|---|---|
Thiophene Synthesis | This compound, pyridine derivatives | Polysubstituted thiophenes |
Acetalization | Carbonyl compounds with excess methanol | Dimethyl acetals |
Biological Research
The compound's interaction with biomolecules has made it a subject of interest in proteomics research. Studies focus on its reactivity with proteins and nucleic acids, aiming to elucidate potential biological activities and mechanisms.
Case Study: Anticancer Activity
In a recent study, polysubstituted thiophenes synthesized from this compound were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a pathway for developing novel anticancer agents.
Structural Chemistry
Understanding the structure of this compound is crucial for its application in drug design and material science. Various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to analyze its structural properties.
Mechanism of Action
The mechanism of action of isothiocyanatoacetaldehyde dimethyl acetal involves the reactivity of its isothiocyanate group, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- Isothiocyanatoacetone dimethyl acetal
- Isothiocyanatobenzaldehyde dimethyl acetal
- Isothiocyanatopropionaldehyde dimethyl acetal
Uniqueness
Isothiocyanatoacetaldehyde dimethyl acetal is unique due to its combination of an isothiocyanate group and a dimethyl acetal group, which provides distinct reactivity and stability compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and applications .
Biological Activity
Isothiocyanatoacetaldehyde dimethyl acetal (IADMA) is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmaceuticals and agricultural sciences. This article reviews the biological activity of IADMA, focusing on its antimicrobial properties, potential therapeutic applications, and toxicity assessments.
- Molecular Formula : CHNOS
- Molecular Weight : 147.19 g/mol
- CAS Number : 75052-04-9
IADMA features both isothiocyanate and aldehyde functionalities, which contribute to its unique reactivity and biological activity. These structural characteristics allow it to interact with various biomolecules, including proteins and nucleic acids.
Antimicrobial Activity
IADMA has demonstrated considerable antimicrobial and antifungal activity. Studies have shown that compounds with isothiocyanate groups exhibit potent inhibitory effects against a range of pathogens. For instance, research indicates that IADMA can inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural antimicrobial agents.
Table 1: Antimicrobial Activity of IADMA
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 µg/mL | |
Staphylococcus aureus | 30 µg/mL | |
Candida albicans | 40 µg/mL |
Therapeutic Applications
The dual functionality of IADMA allows for diverse applications in drug design. Its ability to interact with cellular targets suggests potential uses in cancer therapy. For example, preliminary studies indicate that IADMA may exhibit anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer).
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of IADMA, the compound was tested against HEPG2 and MCF7 cell lines. The results indicated that:
- HEPG2 Cell Line : Significant reduction in cell viability was observed at concentrations above 25 µM.
- MCF7 Cell Line : Similar effects were noted, with IC50 values around 30 µM.
These findings suggest that IADMA could be further investigated for its potential as an anticancer agent.
Toxicity Assessment
Understanding the safety profile of IADMA is crucial for its application in therapeutic settings. Various toxicity studies have been conducted to assess its genotoxicity and repeated dose toxicity.
Genotoxicity Studies
Genotoxicity assessments using the Ames test have shown that IADMA does not induce mutations in bacterial strains at concentrations up to 5000 µg/plate, indicating a low risk for genotoxic effects .
Repeated Dose Toxicity
A study conducted on Sprague Dawley rats indicated no significant adverse effects at doses up to 600 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) was established at this dosage, suggesting that IADMA may be safe for use in further studies .
Properties
IUPAC Name |
2-isothiocyanato-1,1-dimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTWPRCKDMKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226022 | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75052-04-9 | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isothiocyanato-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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